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molecular formula C12H21ClN2O3 B3336458 3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 270912-85-1

3-[(2-Chloro-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No. B3336458
M. Wt: 276.76 g/mol
InChI Key: QHSFAUZJTJNPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06166015

Procedure details

3-(RS)-aminomethyl-1-tert-butoxycarbonylpyrrolidine (6.0 g, 30 mmol) in methylene chloride (15 mL) was added dropwise to a cold (0° C.) solution of chloroacetylchloride (2.4 mL, 30 mmol) and diisopropylethylamine (5.5 mL, 32 mmol) in methylene chloride under N2. After 1 h, an additional 0.5 equiv. of chloroacetyl chloride and diisopropylamine were added. After being left at 0° C. overnight, the reaction mixture was diluted with ethyl acetate and washed briefly with water and brine, then dried over sodium sulfate and concentrated to give N-(1-tert-butoxycarbonylpyrrolidin-3-(RS)-ylmethyl)-2-chloroacetamide as a dark brown oil which was used without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH:3]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4]1.[Cl:15][CH2:16][C:17](Cl)=[O:18].C(N(C(C)C)CC)(C)C.C(NC(C)C)(C)C>C(Cl)Cl.C(OCC)(=O)C>[C:11]([O:10][C:8]([N:5]1[CH2:6][CH2:7][CH:3]([CH2:2][NH:1][C:17](=[O:18])[CH2:16][Cl:15])[CH2:4]1)=[O:9])([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NCC1CN(CC1)C(=O)OC(C)(C)C
Name
Quantity
2.4 mL
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
5.5 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After being left at 0° C. overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed briefly with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)CNC(CCl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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